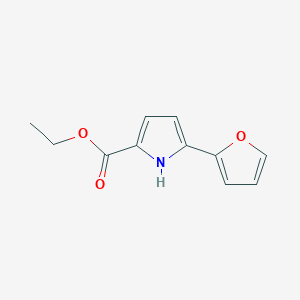

1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester

Vue d'ensemble

Description

1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a furan ring attached to the pyrrole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester typically involves the reaction of pyrrole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The furan ring can be introduced through a subsequent reaction involving the appropriate furan derivative.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or furan rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrrole or furan derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of 1H-Pyrrole-2-carboxylic acid derivatives is their potential as anticancer agents. Studies have shown that pyrrole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds containing the pyrrole moiety could inhibit the proliferation of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | MCF-7 (Breast) | 15 | Apoptosis induction |

| 5-(2-Furanyl)-ethyl ester | A549 (Lung) | 20 | Cell cycle arrest |

| 1H-Pyrrole-2-carboxylic acid | HeLa (Cervical) | 10 | Inhibition of DNA synthesis |

Antimicrobial Properties

Research has also indicated that pyrrole derivatives possess antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting growth. This property makes it a candidate for developing new antibiotics or antifungal agents .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 5-(2-Furanyl)-ethyl ester | Candida albicans | 16 µg/mL |

Conductive Polymers

The incorporation of pyrrole derivatives into conductive polymers has been explored for applications in organic electronics. The unique electronic properties of pyrroles allow for enhanced conductivity when doped with various agents. This has implications for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Table 3: Conductivity Measurements of Pyrrole-Derived Polymers

| Polymer Type | Conductivity (S/cm) | Doping Agent |

|---|---|---|

| Poly(pyrrole) | 0.1 | TOS (Tosylate) |

| Poly(1H-Pyrrole-2-carboxylic acid) | 0.05 | HCl |

Herbicidal Activity

Recent studies indicate that pyrrole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. The ethyl ester derivative has shown promise in selectively targeting weed species without harming crop plants .

Table 4: Herbicidal Efficacy of Pyrrole Derivatives

| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Ethyl ester of pyrrole | Amaranthus retroflexus | 100 | 85 |

| Ethyl ester of pyrrole | Setaria viridis | 75 | 90 |

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives, including the ethyl ester variant, and evaluated their anticancer activity against human cancer cell lines. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications to the pyrrole ring affected potency and selectivity against cancer cells .

Case Study 2: Development of Conductive Films

A collaborative research project focused on integrating pyrrole-based compounds into conductive films for electronic applications. The team successfully demonstrated that blending these compounds with polymers resulted in films with enhanced electrical properties suitable for use in flexible electronic devices .

Mécanisme D'action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound features methyl groups instead of the furan ring, leading to different chemical and biological properties.

1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester: Similar to the ethyl ester, but with a methyl group, which can affect its reactivity and applications.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester is unique due to the presence of both the pyrrole and furan rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Activité Biologique

1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester (CAS Number: 206564-04-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1H-Pyrrole-2-carboxylic acid derivatives, including the ethyl ester variant, typically involves the reaction of pyrrole with various carboxylic acids or their derivatives. A notable method includes the use of ethyl chloroformate in the presence of a base such as potassium carbonate to yield the desired ester efficiently .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, a series of pyrrole-2-carboxamides demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 0.016 µg/mL . Although specific data for the ethyl ester variant is limited, its structural similarities suggest potential efficacy against similar pathogens.

Quorum Sensing Inhibition

Research indicates that pyrrole compounds can act as quorum sensing inhibitors. A related compound, 1H-pyrrole-2,5-dicarboxylic acid, was shown to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa, suggesting that derivatives like the ethyl ester may possess similar properties . The ability to disrupt bacterial communication could position this compound as a candidate for combating antibiotic resistance.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often influenced by their structural modifications. For example, studies have indicated that substituents on the pyrrole ring can significantly enhance anti-tuberculosis activity. Compounds with bulky electron-withdrawing groups exhibited improved potency compared to simpler structures . This information may guide future modifications of this compound to optimize its therapeutic potential.

Case Studies and Research Findings

Propriétés

IUPAC Name |

ethyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-5-8(12-9)10-4-3-7-15-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGYDOLPZRLJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256340 | |

| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206564-04-7 | |

| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206564-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.